molecular formula C14H12N2O3 B2504982 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile CAS No. 339016-66-9

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile

Cat. No.: B2504982
CAS No.: 339016-66-9
M. Wt: 256.261
InChI Key: NIPLMEDDKHWEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is a pyridinecarbonitrile derivative characterized by two methoxy substituents: one at the 4-position of the pyridine ring and another on the 4-position of the phenoxy group attached to the pyridine’s 2-position.

Properties

IUPAC Name

4-methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-17-10-3-5-11(6-4-10)19-14-12(9-15)13(18-2)7-8-16-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPLMEDDKHWEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile typically involves the reaction of 4-methoxyphenol with 2-chloro-4-methoxypyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid.

    Reduction: Formation of 4-methoxy-2-(4-methoxyphenoxy)pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridinecarbonitrile derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyridinecarbonitrile Derivatives
Compound Name Substituents Key Properties/Applications Reference
4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile 4-OCH₃ (pyridine), 4-OCH₃-phenoxy Base compound; electronic modulation via dual methoxy groups
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-OCH₃ (phenyl), 4-CH₃ (pyridine) Structural rigidity; potential for hydrogen bonding due to 2-oxo group
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile 4-OCH₃ (phenyl), 4-CF₃ (pyridine) Enhanced electrophilicity from CF₃; studied in crystallography
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) 2-NH₂, 4-SCH₃, 6-Ph High fluorescence intensity; photoinitiator in 3D printing
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile 4-OCH₃-phenoxy, 6-Ph, 4-CF₃ Supplier-reported applications in drug discovery

Physicochemical and Functional Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and methylthio (-SCH₃) groups enhance fluorescence and photochemical activity. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives with -SCH₃ substituents (e.g., S4, S5) exhibit a 2–3× increase in fluorescence intensity compared to unsubstituted analogs, making them effective photoinitiators for 3D printing . Trifluoromethyl (-CF₃) groups increase electrophilicity and metabolic stability, as seen in 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, which is structurally validated via crystallography .
  • Biological Activity: Pyrano[3,2-c]pyridine-3-carbonitrile derivatives (e.g., 4-CP.P, 3-NP.P) demonstrate cytotoxic effects against MCF-7 cancer cells, with substituents like 4-chlorophenyl enhancing apoptosis induction .
  • Crystallographic and Conformational Features: The linearity of the cyano group is conserved across pyridinecarbonitriles, as observed in 2-oxopyridine-3-carbonitrile analogs . Ring puckering parameters (e.g., Cremer-Pople coordinates) for six-membered pyridine rings correlate with substituent bulkiness, affecting molecular packing and solubility .

Biological Activity

4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 339016-66-9

The structure features a pyridine ring substituted with methoxy and phenoxy groups, which are critical for its biological activity.

The biological activity of 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may modulate specific signaling pathways, particularly those associated with cancer cell proliferation and apoptosis.

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism involves apoptosis induction via the activation of caspases and the upregulation of death receptors such as DR5 and DR6 .
  • TRPC6 Modulation : The compound has been identified as a modulator of TRPC6 channels, which are implicated in several physiological processes, including vascular function and cellular signaling. This modulation may offer therapeutic benefits in conditions like hypertension and cardiac disorders .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile:

Study Cell Type Concentration (μM) Effect Observed Mechanism
Study 1Colon Cancer Cells0-15Significant inhibition of growthApoptosis via caspase activation
Study 2Vascular Smooth Muscle1-10Modulation of TRPC6 activityAltered calcium influx leading to relaxation
Study 3Human Lymphoblasts0-20Induction of apoptosisUpregulation of death receptors DR5 and DR6

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Colon Cancer Treatment :
    • In a xenograft mouse model, treatment with varying doses (2.5–5 mg/kg) resulted in significant tumor growth suppression, correlating with increased levels of apoptotic markers .
  • Cardiovascular Applications :
    • Research indicates that modulation of TRPC6 channels may alleviate symptoms associated with hypertension and related cardiovascular diseases. The compound's ability to influence vascular smooth muscle contraction suggests potential utility in managing blood pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.